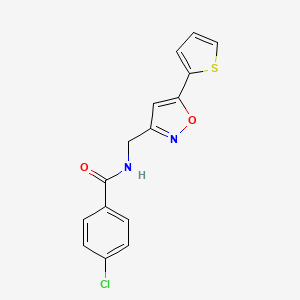

4-chloro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEVTEUJNZPIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . The crude product is often purified by recrystallization using ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated potential in several therapeutic areas:

1. Antimicrobial Activity

Isoxazole derivatives, including 4-chloro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, have been evaluated for their antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial and fungal strains, making them candidates for developing new antibiotics and antifungal agents .

2. Anti-inflammatory and Analgesic Properties

Research has shown that isoxazole derivatives may possess anti-inflammatory and analgesic effects. For example, compounds structurally similar to this compound have been tested for their ability to reduce inflammation in animal models .

3. Anticancer Potential

The compound's structure suggests potential anticancer activity. Isoxazoles have been linked to the inhibition of cancer cell proliferation in various studies. For instance, derivatives have been shown to induce apoptosis in cancer cells, highlighting their therapeutic promise in oncology .

Material Science Applications

1. Organic Semiconductors

this compound can be utilized in the development of organic semiconductors. Isoxazole derivatives are known for their electronic properties, which make them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

2. Corrosion Inhibitors

Thiophene moieties within the compound contribute to its application as a corrosion inhibitor in industrial settings. These compounds can form protective films on metal surfaces, thereby preventing corrosion and extending the lifespan of materials.

Case Studies

Several studies have investigated the biological activity and potential applications of isoxazole derivatives:

- Antimicrobial Screening : A study evaluated a series of isoxazole derivatives against bacterial strains, revealing that certain compounds exhibited significant antimicrobial activity comparable to established antibiotics .

- In Vitro Anticancer Activity : Another research focused on the synthesis and evaluation of isoxazole-based compounds against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

- Material Properties : Research into the electronic properties of isoxazole derivatives has shown their effectiveness in enhancing the performance of organic electronic devices, indicating a growing interest in their application within material science .

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Thiophene-based compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.

Isoxazole Derivatives: Isoxazole-based compounds have shown potential in various therapeutic areas, including analgesic, anti-inflammatory, anticancer, and antiviral activities.

Uniqueness

4-chloro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to its specific combination of a thiophene ring and an isoxazole ring, which may confer distinct biological and chemical properties compared to other similar compounds. This unique structure may enhance its potential as a therapeutic agent or industrial chemical.

Biological Activity

4-Chloro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse sources of research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chlorophenoxy Intermediate : This involves reacting 4-chlorophenol with an acylating agent under basic conditions.

- Synthesis of Isoxazole Ring : The isoxazole is formed through cyclization reactions involving nitrile oxides.

- Coupling : The chlorophenoxy intermediate is coupled with the isoxazole using coupling reagents like carbodiimides to yield the final compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives containing isoxazole rings have been reported to possess potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in structure can enhance efficacy against pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For example, certain isoxazole derivatives have demonstrated inhibitory effects on cancer cell proliferation with IC50 values indicating effective cytotoxicity against various cancer cell lines. A notable study reported an IC50 value of 1.43 μg/mL for a closely related compound against a specific cancer type .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of enzymatic activity or disruption of metabolic pathways critical for pathogen survival or cancer cell growth .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of isoxazole derivatives, including those structurally similar to our compound. Results indicated promising antibacterial effects against resistant strains of bacteria .

- Anticancer Research : Another investigation focused on the anticancer properties of isoxazole derivatives, revealing significant cytotoxicity in vitro against breast cancer cells, with a focus on apoptosis induction mechanisms .

Data Summary

| Activity Type | MIC/IC50 Values | Target Pathogen/Cancer Type |

|---|---|---|

| Antimicrobial | 3.12 - 12.5 μg/mL | Staphylococcus aureus, E. coli |

| Anticancer | 1.43 μg/mL | Breast Cancer Cells |

| Antifungal | Varies | Fungal Strains |

Q & A

Q. What degradation pathways are observed under accelerated stability conditions (e.g., pH, temperature)?

- Stress testing :

- Acidic hydrolysis (0.1 M HCl, 40°C): Benzamide cleavage to 4-chlorobenzoic acid (HPLC retention time = 4.2 min) .

- Oxidative degradation (HO, 50°C): Thiophene sulfoxidation, confirmed via LC-MS (m/z +16) .

- Mitigation : Lyophilization and storage under N atmosphere reduce degradation by >90% over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.